N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxybenzyl group attached to the nitrogen of an acetamide backbone. The α-keto (2-oxo) group is further substituted with a 2-phenylindolizin-3-yl moiety, a bicyclic aromatic system. Its design aligns with trends in acetamide-based drug discovery, where electron-donating groups (e.g., methoxy) and aromatic systems enhance bioactivity and stability .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-20-12-10-17(11-13-20)16-25-24(28)23(27)22-21(18-7-3-2-4-8-18)15-19-9-5-6-14-26(19)22/h2-15H,16H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTGTDKJWRVVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indolizine Core Formation
The indolizine scaffold is synthesized via a [3+2] cycloaddition between pyridinium ylides and electron-deficient alkynes. For example:
- Pyridinium ylide generation : Treatment of 2-benzoylpyridine with dimethyl acetylenedicarboxylate (DMAD) in refluxing toluene yields the ylide intermediate.
- Cycloaddition : Reaction with phenylacetylene at 110°C for 12 hours produces 2-phenylindolizine-3-carboxylate (yield: 68–72%).
- Hydrolysis : Saponification with NaOH in ethanol/water (1:1) at 80°C converts the ester to the carboxylic acid (yield: 89%).
Acetic Acid Derivative Preparation
The 3-carboxylic acid is converted to the acetic acid derivative via Arndt-Eistert homologation:
- Mixed anhydride formation : Reacting with ethyl chloroformate in THF at −15°C.
- Diazomethane treatment : Introduces the methylene group, followed by hydrolysis to yield 2-phenylindolizin-3-yl acetic acid (overall yield: 54%).
Amide Bond Formation Strategies
Classical Coupling Methods
Reagents : EDCl/HOBt, HATU, or DCC.
Procedure :
Triflic Anhydride-Mediated Activation
Adapted from ketoxime methodologies:
- Convert the acetic acid to its ketoxime derivative using hydroxylamine hydrochloride.
- Treat with triflic anhydride (1.1 eq) in DCM at 0°C.
- Add 4-methoxybenzyl amine (1.5 eq) and stir for 6 hours.
- Quench with ice, neutralize with NaHCO₃, and extract.
Yield : 58% (lower due to oxime stability issues).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Comparative studies reveal:
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| DCM | 25 | 67 |
| THF | 40 | 59 |
| Acetonitrile | 60 | 48 |
Polar aprotic solvents (DCM) favor higher yields by stabilizing the acyloxyphosphonium intermediate.
Catalytic Enhancements
- Phase-transfer catalysts : Tris(dioxa-3,6-heptyl)amine (TDA-1) improves reaction homogeneity, boosting yield to 73%.
- Microwave assistance : Reducing reaction time from 18h to 45 minutes at 80°C (yield: 70%).
Spectroscopic Characterization
¹H NMR (DMSO-d₆)
Competing Hydrolysis
In aqueous conditions, the acetic acid chloride intermediate undergoes hydrolysis to regenerate the carboxylic acid (yield loss: 12–15%). Mitigated by anhydrous conditions and rapid workup.
N-Substitution Byproducts
Over-alkylation at the indolizine nitrogen occurs with excess coupling reagents, requiring stoichiometric control.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Crystallization Protocols
- Solvent system : Isopropyl alcohol/water (7:3) induces dendritic crystal growth, enhancing purity to >99.5%.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in the progression of certain cancers . The compound binds to the active sites of these receptors, blocking their signaling pathways and thereby inhibiting cancer cell proliferation and angiogenesis.
Comparison with Similar Compounds
Anti-Cancer Acetamides with Quinazoline Sulfonyl Groups
Compounds 38 , 39 , and 40 from feature a 4-methoxyphenylacetamide core linked to quinazoline sulfonyl groups. These derivatives demonstrated IC50 values in the low micromolar range against HCT-1, MCF-7, and PC-3 cancer cell lines. Key differences:
Table 1: Anti-Cancer Activity of Selected Acetamides
N-Triazinyl Acetamides ()
Derivatives such as 3e (N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)-2-oxoacetamide) share the α-ketoacetamide scaffold but incorporate a triazinyl group. These compounds exhibit:
- Physical Properties : Melting points 202–204°C, IR peaks at 1,666 cm⁻¹ (amide C=O), and distinct NMR shifts (δ 8.22 ppm for NH).
- Applications : Used in drug discovery for their modular synthesis and tunable electronic properties. The target compound’s indolizine ring may offer superior π-π stacking compared to triazinyl systems .
Thiazolidinone and Thiazole Derivatives
, and 13 describe acetamides fused with thiazolidinone or thiazole rings, such as N-(4-methoxyphenyl)-2-[4-oxo-2-(phenylimino)thiazolidin-5-yl]acetamide. These compounds:
- Structural Contrast : Replace the indolizine ring with sulfur-containing heterocycles.
- Bioactivity : Demonstrated antimicrobial and antifungal properties (e.g., compound 9a in showed MIC values <10 µg/mL against S. aureus). The target compound’s indolizine system may confer distinct target selectivity .
Morpholinone Acetamides ()
Compound 87 (N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide) highlights:
- Pharmacokinetics: Gem-dimethyl substitution improved plasmatic stability (t½ >6 hours vs. <1 hour for non-substituted analogs).
- Therapeutic Potential: Broad-spectrum antifungal activity (IC50 <1 µM against Candida and Aspergillus). The target compound’s indolizine moiety may require similar stability optimization .
Hydrazine-Linked Acetamides ()
Examples like 2-{(2E)-2-[3-(benzyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide feature hydrazine linkers instead of aromatic systems. These derivatives:
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is an organic compound that has attracted significant attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
- CAS Number : 328022-88-4
The compound features a methoxyphenyl group, an indolizinyl group, and an acetamide moiety, which are critical for its biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific molecular targets involved in cancer progression. Notably, it has been shown to inhibit:
- Epidermal Growth Factor Receptor (EGFR) : This receptor is crucial in cell proliferation and survival pathways. Inhibition of EGFR can lead to reduced tumor growth.
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Targeting VEGFR-2 affects angiogenesis, which is vital for tumor sustenance and growth.
The interaction with these receptors suggests that the compound may possess anti-cancer properties, making it a candidate for further investigation in oncology.
Anticancer Activity
Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from recent studies:
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| MCF7 (Breast Cancer) | 10 | Induces apoptosis | |
| A549 (Lung Cancer) | 5 | Inhibits cell proliferation | |
| HeLa (Cervical Cancer) | 20 | Reduces migration |
Antifungal Activity
In addition to its anticancer properties, this compound has also been investigated for antifungal activity. Studies have shown that it exhibits inhibitory effects against various fungal strains, thereby suggesting a dual therapeutic potential.
Case Studies and Research Findings
-
Case Study on EGFR Inhibition :
- A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited EGFR phosphorylation in vitro, leading to decreased proliferation in cancer cells .
-
Case Study on VEGFR Inhibition :
- Another study highlighted its ability to block VEGF-induced angiogenesis in a chick chorioallantoic membrane model, indicating its potential role in preventing tumor vascularization .
-
Antifungal Efficacy :
- Research conducted on various fungal pathogens showed that the compound could inhibit growth at concentrations lower than those required for cytotoxicity against human cells, indicating a favorable therapeutic index .
Q & A
Q. How can computational modeling guide SAR studies for derivatives?
- Methodology : Perform 3D-QSAR (CoMFA/CoMSIA) using aligned indolizine analogs. Train models with IC data from public databases (ChEMBL). Validate predictions by synthesizing top-ranked virtual hits and testing in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
